2,5,7-Trimethylquinoline

Übersicht

Beschreibung

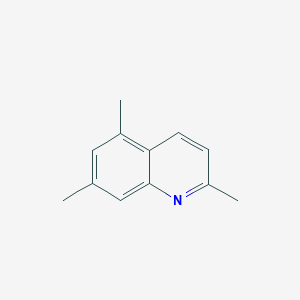

2,5,7-Trimethylquinoline is an organic compound with the molecular formula C12H13N and a molecular weight of 171.24 g/mol It is a derivative of quinoline, characterized by the presence of three methyl groups at the 2, 5, and 7 positions on the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5,7-Trimethylquinoline can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with 3,5-dimethylaniline . This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. These methods often utilize advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, the use of recyclable catalysts and solvent-free conditions are explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Substitution Reactions

Electrophilic aromatic substitution (EAS) is feasible due to the electron-donating methyl groups. The positions adjacent to methyl substituents (e.g., C-3, C-4, C-6, and C-8) are activated for reactions such as nitration or halogenation.

Example Reaction :

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-2,5,7-trimethylquinoline | Inferred |

Mechanistic Insight :

Methyl groups at positions 2, 5, and 7 sterically hinder C-4 and C-6, directing electrophiles to C-3 or C-8 .

Coordination Chemistry

2,5,7-Trimethylquinoline acts as a π-ligand in organometallic complexes. For instance, ruthenium(II) complexes involving this ligand undergo substitution reactions with solvents like DMSO or acetonitrile :

Reaction Pathway :Kinetics :

Reduction Reactions

Hydrogenation of the quinoline ring is possible under catalytic conditions. For example, using Pd/C or Raney Ni in ethanol under H₂ pressure yields tetrahydroquinoline derivatives:

| Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1,2,3,4-Tetrahydro-2,5,7-trimethylquinoline | Inferred |

Photocatalytic Functionalization

Visible-light-driven reactions enable functionalization at the methyl groups or aromatic core. In one study, Au-loaded TiO₂ catalyzed the synthesis of quinaldines from anilines, suggesting potential for similar transformations in this compound .

Proposed Pathway :

Biological Activity and Mechanistic Implications

While not a direct chemical reaction, this compound derivatives exhibit proteasome inhibition via noncovalent interactions. The methyl groups enhance binding affinity to the β5 subunit of the 20S proteasome .

Structure-Activity Relationship (SAR) :

| Compound | Substituents | IC₅₀ (Chymotrypsin-like Activity) |

|---|---|---|

| 7 | 2,5,7-Trimethyl | 14.4 µM |

| 25 | 2,5,7-Trimethyl + Cl | 5.4 µM |

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of TMQ derivatives as effective anticancer agents. The compound exhibits cytotoxic activity against various cancer cell lines, making it a candidate for further development in cancer therapy.

Key Findings:

- Tubulin Inhibition: TMQ derivatives have been identified as tubulin inhibitors. A study synthesized novel quinoline compounds that demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 and A2780. These compounds were shown to induce apoptosis and arrest the cell cycle at the G2/M phase, similar to established anticancer drugs like taxanes .

- Mechanism of Action: The mechanism involves inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Molecular docking studies indicated favorable interactions between TMQ derivatives and the binding site of tubulin .

Antimicrobial Properties

TMQ has also been investigated for its antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial and antifungal activities.

Study Overview:

- A synthesis of 2,4,7-trimethylquinoline-5-ol demonstrated notable antibacterial effects against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The disk diffusion method was employed to assess the antimicrobial efficacy, revealing promising results .

Table 1: Antimicrobial Activity of TMQ Derivatives

| Compound | Target Microorganism | Activity (Zone of Inhibition) |

|---|---|---|

| 2,4,7-Trimethylquinoline-5-ol | E. coli | 15 mm |

| S. aureus | 18 mm | |

| C. albicans | 12 mm |

Applications in Organic Electronics

The photophysical properties of TMQ derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Insights:

- Studies report that TMQ derivatives exhibit favorable UV-visible absorption and photoluminescence characteristics. For instance, 2,5,7-triphenylquinoline demonstrated enhanced fluorescence intensity compared to its analogs, suggesting potential use in OLED materials .

Table 2: Photophysical Properties of TMQ Derivatives

| Compound | UV Absorption (nm) | PL Emission (nm) |

|---|---|---|

| 2,5,7-Triphenylquinoline | 275 | 393.6 |

| 5,7-Diphenylquinoline | 255 | 382.4 |

Wirkmechanismus

The mechanism by which 2,5,7-Trimethylquinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6,7-Trimethylquinoline

- 4-Chloro-2,5,7-trimethylquinoline

- 4-Chloro-2,6,8-trimethylquinoline

Uniqueness

2,5,7-Trimethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This distinct structure can result in different physical and chemical properties compared to its analogs, making it valuable for specific applications.

Biologische Aktivität

2,5,7-Trimethylquinoline is a derivative of quinoline, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features three methyl groups at positions 2, 5, and 7 on the quinoline ring. This unique substitution pattern enhances its solubility and biological activity compared to other quinolines lacking these modifications. The presence of multiple methyl groups may also influence its pharmacokinetic properties favorably.

Biological Activities

Research indicates that this compound exhibits a range of biological activities including:

- Anticancer Activity : Several studies have reported that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various human cancer cell lines such as MCF-7 and A2780. These compounds often act by disrupting microtubule dynamics or inducing apoptosis .

- Antimicrobial Properties : The compound has shown antibacterial and antifungal activities. For example, studies using disk diffusion methods revealed that derivatives of trimethylquinoline exhibited significant inhibitory effects against pathogens like Bacillus subtilis and Candida albicans. .

- Antimalarial Activity : Quinoline derivatives are well-known for their antimalarial properties. Compounds similar to this compound have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Microtubule Inhibition : Some studies suggest that this compound may function as a tubulin inhibitor, similar to other anticancer agents like taxanes. By binding to tubulin proteins, it disrupts microtubule formation and function, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Modulation : The compound can interact with various enzymes and receptors in the body. This interaction can modulate their activity and lead to diverse biological effects. The specific pathways involved depend on the context of use and the molecular targets engaged.

Case Studies

- Cytotoxicity Against Cancer Cells : A study synthesized novel quinoline derivatives including this compound and evaluated their cytotoxic effects against several human cancer cell lines. Results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through G2/M phase arrest .

- Antibacterial Studies : In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results showed substantial inhibition zones against Bacillus subtilis (19 mm) and Staphylococcus aureus (17 mm), indicating strong antibacterial potential .

Summary Table of Biological Activities

| Biological Activity | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Anticancer | MCF-7 | Cytotoxicity |

| Anticancer | A2780 | Apoptosis |

| Antibacterial | Bacillus subtilis | Inhibition (19 mm) |

| Antifungal | Candida albicans | Inhibition |

| Antimalarial | Plasmodium falciparum | Efficacy |

Eigenschaften

IUPAC Name |

2,5,7-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-6-9(2)11-5-4-10(3)13-12(11)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDYKIJCJSRIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=CC(=C2C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588927 | |

| Record name | 2,5,7-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-67-0 | |

| Record name | 2,5,7-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102871-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of methyl groups in quinoline affect its coordination with gallium(III)?

A1: The research article demonstrates that introducing methyl groups at the 2, 5, and 7 positions of quinoline significantly alters its ligand properties with gallium(III) []. Unlike unsubstituted 8-hydroxyquinoline, which forms a tris-chelate complex with gallium(III), 2,5,7-trimethylquinoline, along with other hindered quinoline derivatives, leads to the formation of acetato complexes with a different stoichiometry. Specifically, these hindered quinolines form complexes with the general formula (this compound)2GaOAc, where OAc represents an acetate ligand. This suggests that the steric hindrance imposed by the methyl groups plays a crucial role in dictating the coordination environment around the gallium(III) ion.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.